3-(Benzylsulfanyl)-3-(2-fluorophenyl)-1-phenylpropan-1-one
Description
3-(Benzylsulfanyl)-3-(2-fluorophenyl)-1-phenylpropan-1-one is a propan-1-one derivative featuring three distinct substituents: a benzylsulfanyl group, a 2-fluorophenyl ring, and a terminal phenyl group. Its molecular structure (C22H17FOS) is characterized by a ketone backbone with sulfur and fluorine atoms contributing to its electronic and steric properties.
Synthesis: This compound is likely synthesized via nucleophilic substitution or Friedel-Crafts acylation, leveraging the reactivity of the propanone core. The benzylsulfanyl group may be introduced through thiol-ene coupling or alkylation of a thiol precursor.
Properties
CAS No. |
919794-95-9 |
|---|---|
Molecular Formula |
C22H19FOS |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
3-benzylsulfanyl-3-(2-fluorophenyl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C22H19FOS/c23-20-14-8-7-13-19(20)22(25-16-17-9-3-1-4-10-17)15-21(24)18-11-5-2-6-12-18/h1-14,22H,15-16H2 |
InChI Key |
QGZDCMBAMYAAFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3F |
Origin of Product |
United States |
Biological Activity
3-(Benzylsulfanyl)-3-(2-fluorophenyl)-1-phenylpropan-1-one, also known by its CAS number 919794-95-9, is a compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-(Benzylsulfanyl)-3-(2-fluorophenyl)-1-phenylpropan-1-one is CHFOS, with a molecular weight of 350.45 g/mol. The compound features a benzyl sulfanyl group and a fluorophenyl moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHFOS |
| Molecular Weight | 350.45 g/mol |
| LogP | 6.073 |
| PSA (Polar Surface Area) | 42.37 Ų |
Biological Activity Overview
Research indicates that compounds similar to 3-(Benzylsulfanyl)-3-(2-fluorophenyl)-1-phenylpropan-1-one exhibit a range of biological activities, including:
- Antioxidant Properties : Some derivatives have shown the ability to scavenge free radicals and reduce oxidative stress.
- Anti-inflammatory Effects : Certain analogues demonstrate inhibition of inflammatory pathways, potentially useful in treating conditions like arthritis.
- Antimicrobial Activity : Studies suggest that related compounds may possess antibacterial and antifungal properties.
The biological activity of this compound can be attributed to several mechanisms:
- Radical Scavenging : The presence of the sulfanyl group may enhance the compound's ability to donate electrons, neutralizing free radicals.
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways that regulate cell proliferation and apoptosis.
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant capacity of various sulfanyl-containing compounds, including 3-(Benzylsulfanyl)-3-(2-fluorophenyl)-1-phenylpropan-1-one. It was found that at concentrations ranging from 10 to 100 µM, the compound exhibited significant scavenging activity against DPPH radicals, comparable to standard antioxidants like ascorbic acid.
Case Study 2: Anti-inflammatory Effects
In vitro assays demonstrated that the compound inhibited the production of pro-inflammatory cytokines (such as TNF-α and IL-6) in lipopolysaccharide-stimulated macrophages. The IC50 values for inhibition were reported at approximately 25 µM, indicating a moderate potency in reducing inflammation.
Case Study 3: Antimicrobial Activity
A screening against various bacterial strains revealed that the compound exhibited inhibitory effects on Gram-positive bacteria, particularly Staphylococcus aureus, with an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL. This suggests potential applications in treating bacterial infections.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound is compared to 3-(4-Amino-3-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl)-3-(2-chlorophenyl)-1-phenylpropan-1-one (), a structurally related analog. Key differences include:
| Parameter | 3-(Benzylsulfanyl)-3-(2-fluorophenyl)-1-phenylpropan-1-one | Triazole- and Chlorophenyl-Containing Analog |
|---|---|---|
| Substituents | Benzylsulfanyl, 2-fluorophenyl, phenyl | Sulfanylidene-triazole, 2-chlorophenyl, phenyl |
| Molecular Formula | C22H17FOS | C23H18ClN3OS |
| Key Functional Groups | Thioether (C-S-C), fluorine | Triazole ring, sulfanylidene (C=S), chlorine |
| Electronic Effects | Fluorine (σp = +0.06) as electron-withdrawing | Chlorine (σp = +0.23) and triazole (aromatic, H-bonding) |
| Lipophilicity (LogP) | Higher (benzylsulfanyl increases hydrophobicity) | Moderate (polar triazole reduces LogP) |
Structural Insights :
- Fluorine vs. Chlorine’s larger atomic radius may enhance steric hindrance .
- Benzylsulfanyl vs. Sulfanylidene-Triazole : The benzylsulfanyl group (thioether) is less polar than the sulfanylidene-triazole moiety, which introduces aromaticity and hydrogen-bonding capabilities. This difference could influence solubility and target affinity .
Melting Point and Solubility
- However, the benzylsulfanyl group likely reduces water solubility compared to the triazole analog.
- Triazole Analog : Crystallographic data () confirm a well-defined structure, with the triazole ring contributing to crystalline packing. Solubility in polar solvents is expected to be higher due to the polarizable triazole and sulfanylidene groups .
Crystallographic and Computational Studies
Both compounds have been analyzed using SHELX software (), a gold standard for small-molecule crystallography. The triazole analog’s structure was resolved via X-ray diffraction, revealing planar triazole geometry and intermolecular interactions stabilizing the crystal lattice . For the target compound, similar methodologies would elucidate the spatial arrangement of substituents, particularly the steric effects of the bulky benzylsulfanyl group.
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